2''-Amino-5,2''-dideoxyarbekacin

Description

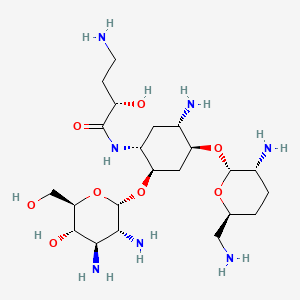

2''-Amino-5,2''-dideoxyarbekacin (CAS: 147920-25-0) is a semisynthetic aminoglycoside antibiotic derived from structural modifications of dibekacin. Its chemical formula is C₁₈H₃₈N₆O₆, with a molecular weight of 434.53 g/mol . The compound features a streptamine core modified with deoxygenation at positions 5 and 2'', along with amino group substitutions (Figure 1). These modifications aim to enhance antibacterial activity while reducing toxicity, a common challenge in aminoglycoside therapeutics.

Properties

CAS No. |

147920-23-8 |

|---|---|

Molecular Formula |

C22H45N7O8 |

Molecular Weight |

535.6 g/mol |

IUPAC Name |

(2S)-4-amino-N-[(1R,2R,4S,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide |

InChI |

InChI=1S/C22H45N7O8/c23-4-3-13(31)20(33)29-12-5-11(26)14(35-21-10(25)2-1-9(7-24)34-21)6-15(12)36-22-18(28)17(27)19(32)16(8-30)37-22/h9-19,21-22,30-32H,1-8,23-28H2,(H,29,33)/t9-,10+,11-,12+,13-,14-,15+,16+,17+,18+,19+,21+,22-/m0/s1 |

InChI Key |

FSFLZIYCLPIOMU-JVEZQEQYSA-N |

Isomeric SMILES |

C1C[C@H]([C@H](O[C@@H]1CN)O[C@H]2C[C@H]([C@@H](C[C@@H]2N)NC(=O)[C@H](CCN)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)N)N |

Canonical SMILES |

C1CC(C(OC1CN)OC2CC(C(CC2N)NC(=O)C(CCN)O)OC3C(C(C(C(O3)CO)O)N)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’‘-Amino-5,2’‘-dideoxyarbekacin typically starts from dibekacin. The key step involves the replacement of the 2’'-hydroxyl group with an amino group. This can be achieved through a series of chemical reactions, including protection and deprotection steps to ensure the selective modification of the desired hydroxyl group . The reaction conditions often involve the use of specific reagents and catalysts to facilitate the transformation.

Industrial Production Methods

Industrial production of 2’‘-Amino-5,2’'-dideoxyarbekacin follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient conditions .

Chemical Reactions Analysis

Types of Reactions

2’‘-Amino-5,2’'-dideoxyarbekacin undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups attached to the aminoglycoside core.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to the formation of nitroso or nitro derivatives .

Scientific Research Applications

2’‘-Amino-5,2’'-dideoxyarbekacin has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’‘-Amino-5,2’'-dideoxyarbekacin involves binding to the bacterial ribosome, inhibiting protein synthesis. This binding interferes with the translation process, leading to the death of the bacterial cell . The compound’s modification enhances its stability against enzymatic degradation, making it more effective against resistant bacteria .

Comparison with Similar Compounds

Key Observations :

Fluorination at C-5 improves toxicity profiles but requires careful stereochemical control (epimerization effects).

The 2''-amino group enhances ribosomal binding affinity, lowering MIC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.